molecular formula C15H19NO6 B605290 Ald-ph-peg2-acid CAS No. 1807534-84-4

Ald-ph-peg2-acid

Cat. No. B605290
M. Wt: 309.32
InChI Key: SMXKUAVAORJSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-Ph-PEG2-acid is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOH/Carboxylic Acid group linked through a linear PEG chain . Its molecular weight is 309.3 g/mol, and its molecular formula is C15H19NO6 .


Synthesis Analysis

Ald-Ph-PEG2-acid is a key component in the synthesis of highly specific drug delivery systems . Its inherent properties as a linker effectively conjugate therapeutic drugs or imaging moieties to polyethylene glycol (PEG), thereby enhancing their solubility, stability, and pharmacokinetics .


Chemical Reactions Analysis

The benzaldehyde group in Ald-Ph-PEG2-acid is reactive with hydrazide and aminooxy moiety . The terminal carboxylic acid can undergo reactions with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .


Physical And Chemical Properties Analysis

Ald-Ph-PEG2-acid has a molecular weight of 309.3 g/mol and a molecular formula of C15H19NO6 . It is a non-cleavable linker for bio-conjugation . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Proteomics Research

    • Ald-ph-peg2-acid is used as a biochemical in proteomics research .
  • Drug Delivery

    • Ald-ph-peg2-acid is used in the field of drug delivery .
  • PROTAC Synthesis

    • Ald-ph-peg2-acid is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .
  • Bioconjugation

    • Ald-ph-peg2-acid is used in the field of bioconjugation .
    • It’s used as a linker that contains a -CHO/Aldehyde group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The benzaldehyde group is reactive with hydrazide and aminooxy moiety .
    • The terminal carboxylic acid can undergo reactions with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .
  • Chemical Biology

    • Ald-ph-peg2-acid is used in the field of chemical biology .
    • It’s used as a non-cleavable linker for bio-conjugation that contains a -CHO/Aldehyde group and a COOH/Carboxylic Acid group linked through a linear PEG chain .
  • Materials Science

    • Ald-ph-peg2-acid is used in the field of materials science .
    • It’s used as a linker in the synthesis of materials, particularly in the field of nanotechnology .
  • Pharmaceutical Research

    • Ald-ph-peg2-acid is used in the field of pharmaceutical research .
    • It’s a key component in the synthesis of highly specific drug delivery systems . Its inherent properties as a linker effectively conjugate therapeutic drugs or imaging moieties to polyethylene glycol (PEG), thereby enhancing their solubility, stability, and pharmacokinetics .
  • Diagnostics

    • Ald-ph-peg2-acid is used in the field of diagnostics .
    • It’s used as a linker in the synthesis of diagnostic agents .
  • Biotechnology

    • Ald-ph-peg2-acid is used in the field of biotechnology .
    • It’s used as a non-cleavable linker for bio-conjugation that contains a -CHO/Aldehyde group and a COOH/Carboxylic Acid group linked through a linear PEG chain .
  • Therapeutics

    • Ald-ph-peg2-acid is used in the field of therapeutics .
    • It’s a key component in the synthesis of highly specific therapeutic agents .

Safety And Hazards

Ald-Ph-PEG2-acid should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this chemical .

properties

IUPAC Name

3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c17-11-12-1-3-13(4-2-12)15(20)16-6-8-22-10-9-21-7-5-14(18)19/h1-4,11H,5-10H2,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXKUAVAORJSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175118
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-ph-peg2-acid

CAS RN

1807534-84-4
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807534-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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